[2-(Nitrooxymethyl)phenyl] 2-acetyloxybenzoate, also known as Nitroaspirin, is a chemical compound that belongs to the class of nitric oxide-releasing aspirin derivatives. It is primarily recognized for its potential therapeutic applications in cardiovascular diseases due to its anti-inflammatory and antithrombotic properties. This compound combines the pharmacological effects of aspirin with the vasodilatory effects of nitric oxide, aiming to enhance efficacy while reducing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The compound can be synthesized through various chemical reactions involving precursors such as salicylic acid derivatives and nitro compounds. It has garnered interest in pharmaceutical research for its dual action mechanism, which is beneficial in treating conditions like myocardial infarction and other inflammatory diseases .
The synthesis of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate typically involves a multi-step process that includes the following key reactions:
The molecular structure of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate features:
[2-(Nitrooxymethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both electron-withdrawing (nitro) and electron-donating (acetoxy) groups, which modulate its electrophilicity and nucleophilicity during reactions .
The mechanism by which [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate exerts its effects involves:
Studies have shown that this compound can effectively reduce thromboxane A2 levels, thereby mitigating clot formation while maintaining anti-inflammatory effects .
[2-(Nitrooxymethyl)phenyl] 2-acetyloxybenzoate has several notable applications in scientific research:
Traditional NSAIDs inhibit cyclooxygenase (COX)-mediated prostaglandin synthesis, but their chronic use causes gastric mucosal injury due to prostaglandin depletion and mitochondrial dysfunction. Early efforts to circumvent this toxicity focused on prodrugs or co-administration with protective agents, with limited success. The hybrid nitrate strategy emerged in the 1990s, capitalizing on NO's well-established roles as a vasodilator, platelet aggregation inhibitor, and mucosal defense modulator. NO-NSAIDs were engineered to release NO bioequivalents (NOₓ) locally in the gastrointestinal tract, counteracting NSAID-driven vasoconstriction and neutrophil adhesion [9].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: